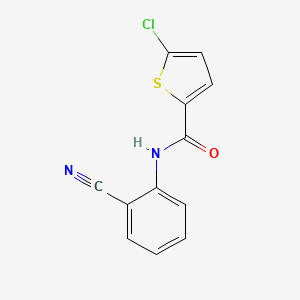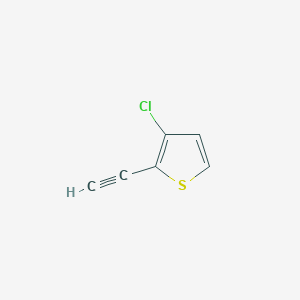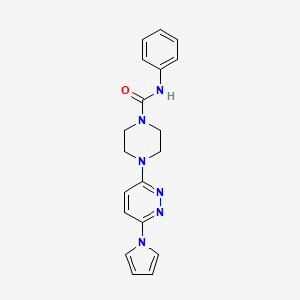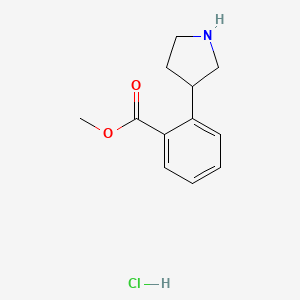
4-acetyl-1-methyl-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-acetyl-1-methyl-1H-pyrrole-2-carboxamide” is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 . This compound has garnered attention in the scientific community for its potential applications in various fields.
Molecular Structure Analysis
The InChI code for “4-acetyl-1-methyl-1H-pyrrole-2-carboxamide” is1S/C8H10N2O2/c1-5(11)6-3-7(8(9)12)10(2)4-6/h3-4H,1-2H3,(H2,9,12) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule. Physical And Chemical Properties Analysis
“4-acetyl-1-methyl-1H-pyrrole-2-carboxamide” is a solid substance . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.Wissenschaftliche Forschungsanwendungen
Metabolic Correlation Studies
- Niacin Metabolism and Excretion : Shibata and Matsuo (1989) found that 4-acetyl-1-methyl-1H-pyrrole-2-carboxamide (referred to as 4-py) is a major metabolite of nicotinamide and nicotinic acid in rats. They developed a method for its microdetermination, revealing its urinary excretion levels and correlating it with dietary niacin intake (Shibata & Matsuo, 1989).
Chemical Synthesis
- Synthesis in Biological Media Analysis : Liddell et al. (1993) synthesized 4-acetyl-1-methyl-1H-pyrrole-2-carboxamide, also known as GSA-pyrrole, for the quantitative analysis of glutamate-1-semialdehyde in biological media (Liddell et al., 1993).
Polyamide Synthesis
- DNA Recognition : Swalley et al. (1996) utilized pyrrole−imidazole polyamides, which include N-methylpyrrole-2-carboxamide, for DNA recognition in the minor groove. This demonstrated the compound's potential in gene therapy (Swalley et al., 1996).
- Pharmacokinetics in Gene Therapy : Nagashima et al. (2009) developed a method for determining pyrrole-imidazole polyamide in rat plasma, a significant step in understanding its pharmacokinetics for gene therapy applications (Nagashima et al., 2009).
Analytical Chemistry
- Urinary Analysis Method : Tomokuni and Ogata (1972) described a method for the quantitative analysis of urinary δ-aminolevulinic acid using a derivative of 4-acetyl-1-methyl-1H-pyrrole-2-carboxamide, demonstrating its utility in clinical chemistry (Tomokuni & Ogata, 1972).
Chemical Modification
- Enhancing Analgesic Properties : Ukrainets et al. (2015) investigated the modification of the pyridine moiety in N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides to optimize their biological properties, including analgesic effects (Ukrainets et al., 2015).
Safety and Hazards
Wirkmechanismus
Target of Action
Pyrrole derivatives, such as “4-acetyl-1-methyl-1H-pyrrole-2-carboxamide”, are known to interact with a variety of biological targets. For instance, some indole derivatives (a class of compounds that includes pyrroles) have been found to bind with high affinity to multiple receptors .
Mode of Action
The mode of action of “4-acetyl-1-methyl-1H-pyrrole-2-carboxamide” would depend on its specific targets. Generally, pyrrole derivatives can form hydrogen bonds with their targets, which can inhibit their activity .
Biochemical Pathways
The specific biochemical pathways affected by “4-acetyl-1-methyl-1H-pyrrole-2-carboxamide” would depend on its targets. Indole derivatives, for example, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Eigenschaften
IUPAC Name |
4-acetyl-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5(11)6-3-7(8(9)12)10(2)4-6/h3-4H,1-2H3,(H2,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDUHHJRPDPQEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=C1)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-1-methyl-1H-pyrrole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,5S)-8-((2-bromophenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2687702.png)
![1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane](/img/structure/B2687703.png)
![(Z)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide](/img/structure/B2687705.png)
![5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2687706.png)





![4-Amino-4-[(4-chlorophenyl)methyl]-1lambda(6)-thiane-1,1-dione hydrochloride](/img/structure/B2687716.png)
![2-(benzylthio)-9-(4-nitrophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2687719.png)

![1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2687721.png)
![3-(4-chlorophenyl)-N-(2-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2687722.png)